Bis(triphenylphosphine)palladium(II) dichloride

Descripción general

Descripción

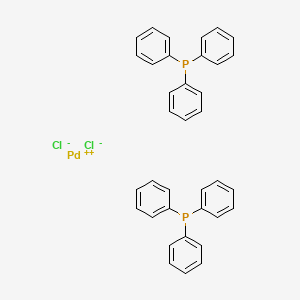

Bis(triphenylphosphine)palladium(II) dichloride is a coordination compound of palladium with the chemical formula ([PdCl_2(PPh_3)_2]). It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform, benzene, and toluene . This compound is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bis(triphenylphosphine)palladium(II) dichloride can be synthesized through several methods. One common method involves the reaction of palladium(II) chloride with triphenylphosphine in an organic solvent. The reaction typically proceeds as follows :

- Dissolve palladium(II) chloride in hydrochloric acid and heat to 40-80°C.

- Add ethanol to dilute the solution.

- Dissolve triphenylphosphine in anhydrous ethanol and heat to 40-80°C.

- Slowly add the palladium chloride solution to the triphenylphosphine solution while maintaining the temperature.

- After the addition is complete, allow the mixture to react for 10-60 minutes.

- Cool the mixture, filter, wash, and dry under vacuum to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Catalytic Cross-Coupling Reactions

PdCl₂(PPh₃)₂ is widely employed in cross-coupling reactions, which are pivotal in synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Suzuki-Miyaura Coupling

This reaction couples aryl halides (or pseudohalides) with boronic acids to form biaryl structures. PdCl₂(PPh₃)₂ facilitates the catalytic cycle via:

-

Oxidative addition : Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetalation : Boronic acid transfers its aryl group to palladium.

-

Reductive elimination : The biaryl product is released, regenerating Pd⁰.

Example : Coupling 4-bromotoluene with phenylboronic acid yields 4-methylbiphenyl in >90% efficiency under mild conditions (80°C, K₂CO₃, ethanol/water) .

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. PdCl₂(PPh₃)₂ activates aryl halides, enabling alkene insertion and β-hydride elimination.

Conditions :

Example : Reaction of iodobenzene with styrene produces trans-stilbene in 85% yield .

Sonogashira Coupling

This reaction couples terminal alkynes with aryl/vinyl halides. PdCl₂(PPh₃)₂, combined with CuI, mediates the process under inert atmospheres.

Key Data :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromoanisole | 4-Methoxyphenylacetylene | 92 | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C |

| 2-Bromothiophene | 2-Ethynylthiophene | 88 | PdCl₂(PPh₃)₂, CuI, DMF, 70°C |

Negishi Coupling

PdCl₂(PPh₃)₂ couples organozinc reagents with aryl halides. This method is highly selective for sp²–sp³ bonds.

Example : Reaction of bromobenzene with ethylzinc bromide forms ethylbenzene in 89% yield .

Hydrostannation and Radical Reactions

PdCl₂(PPh₃)₂ catalyzes hydrostannation of ynones, enabling stereoselective synthesis of stannyl enones. A study demonstrated:

-

Regioselectivity : α-adducts dominate (7/8 cases).

-

Stereoselectivity : E-isomers predominate due to syn attack.

-

Yields : 80–96% under PdCl₂(PPh₃)₂ catalysis (vs. 60–88% for radical methods) .

Reduction to Pd⁰ Complexes

PdCl₂(PPh₃)₂ is reduced by hydrazine in the presence of excess PPh₃ to form Pd(PPh₃)₄, a key catalyst for Stille couplings:

.

Ligand Exchange

Chloride ligands are replaceable with stronger-field ligands (e.g., CN⁻, SCN⁻), altering catalytic activity. For instance, substitution with cyanide enhances selectivity in alkyne couplings.

Comparative Analysis of Reaction Conditions

Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

Cross-Coupling Reactions

Pd(PPh₃)₂Cl₂ is renowned for its effectiveness in facilitating cross-coupling reactions such as:

- Suzuki-Miyaura Reaction : This reaction allows for the coupling of aryl or vinyl boronic acids with halides, leading to biaryl compounds widely used in pharmaceuticals and agrochemicals. The catalyst promotes the oxidative addition of an organic halide to the palladium center, followed by transmetallation and reductive elimination to yield the desired product .

- Heck Reaction : This involves the coupling of alkenes with aryl halides, forming substituted alkenes. The reaction is significant for synthesizing complex molecules used in drug development .

- Sonogashira Coupling : This reaction combines terminal alkynes with aryl or vinyl halides, producing substituted alkynes that serve as key intermediates in organic synthesis .

Pharmaceutical Development

The compound's ability to form carbon-carbon bonds makes it invaluable in drug discovery and pharmaceutical development. It has been employed in the synthesis of various bioactive compounds and natural products. For instance:

- Synthesis of Antibiotics : Pd(PPh₃)₂Cl₂ has been utilized in the total synthesis of several antibiotic compounds, showcasing its capability to facilitate complex multi-step reactions under mild conditions .

- Development of Antimycobacterial Agents : Research has reported its application in synthesizing pyrazinoic acid derivatives that exhibit antimycobacterial activity, potentially leading to new treatments for tuberculosis .

Nanotechnology Applications

Pd(PPh₃)₂Cl₂ is also pivotal in nanotechnology, particularly in the synthesis of palladium nanoparticles. These nanoparticles have diverse applications:

- Electronics : Palladium nanoparticles are utilized in electronic devices due to their excellent conductivity and catalytic properties.

- Sensors : They are employed in sensor technology for detecting various chemical substances due to their high surface area and reactivity.

- Catalysis : Nanoparticles often demonstrate enhanced catalytic activity compared to bulk materials, making them suitable for various catalytic processes .

Table 1: Summary of Key Reactions Involving Pd(PPh₃)₂Cl₂

| Reaction Type | Description | Key Benefits |

|---|---|---|

| Suzuki-Miyaura | Coupling of boronic acids with halides | Efficient formation of biaryl compounds |

| Heck Reaction | Coupling alkenes with aryl halides | Useful for synthesizing complex molecules |

| Sonogashira Coupling | Terminal alkynes with aryl or vinyl halides | Produces valuable intermediates |

| Hydrogenation | Reduction of multiple bonds | Selective introduction of substituents |

Case Study: Synthesis of Bioactive Natural Products

In a study focused on synthesizing bioactive natural products, researchers utilized Pd(PPh₃)₂Cl₂ alongside copper iodide and N,N-diisopropylethylamine to achieve efficient cyclizations at room temperature. This method demonstrated significant improvements in yield and reaction times compared to traditional methods .

Mecanismo De Acción

The mechanism by which bis(triphenylphosphine)palladium(II) dichloride exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation of carbon-carbon bonds . The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the catalytic cycle .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to bis(triphenylphosphine)palladium(II) dichloride include:

- Tetrakis(triphenylphosphine)palladium(0)

- Bis(diphenylphosphino)ferrocene palladium(II) dichloride

- Dichlorobis(tricyclohexylphosphine)palladium(II)

Uniqueness

This compound is unique due to its high stability and efficiency as a catalyst in cross-coupling reactions. Its ability to facilitate a wide range of carbon-carbon bond-forming reactions makes it a valuable tool in organic synthesis .

Actividad Biológica

Bis(triphenylphosphine)palladium(II) dichloride, often abbreviated as PdCl2(PPh3)2, is a significant organometallic compound widely used in catalysis, particularly in cross-coupling reactions. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and pharmacology. This article explores the biological properties of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a square planar geometry with palladium at the center coordinated by two chloride ions and two triphenylphosphine ligands. This configuration contributes to its stability and reactivity in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₃₀Cl₂P₂Pd |

| Molecular Weight | 701.99 g/mol |

| Melting Point | 260 °C |

| Solubility | Soluble in dichloromethane, chloroform |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, particularly proteins and nucleic acids. The palladium center can facilitate the formation of reactive species that may lead to oxidative stress or covalent modifications of biomolecules.

Key Mechanisms

- Enzyme Inhibition : Studies have indicated that PdCl2(PPh3)2 can inhibit various enzymes, potentially affecting metabolic pathways.

- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, suggesting a potential role as an anticancer agent.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound across different cancer cell lines. The following table summarizes key findings:

These results indicate that this compound exhibits significant cytotoxicity, particularly against breast and lung cancer cell lines.

Case Study 1: Antitumor Activity

A recent study investigated the antitumor activity of this compound in vivo using xenograft models. The compound demonstrated a remarkable reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent against solid tumors.

Case Study 2: Antimicrobial Properties

Research has also explored the antimicrobial properties of PdCl2(PPh3)2. It exhibited activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM depending on the strain tested .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Recent studies have focused on synthesizing derivatives with enhanced potency and selectivity against specific targets.

Notable Derivatives

- Aroyl Benzofuran Derivatives : These compounds showed improved cytotoxicity profiles compared to the parent Pd complex, suggesting that modifications can enhance biological activity .

- Hydroxamic Acid Conjugates : These derivatives exhibited dual inhibitory activity against histone deacetylases (HDACs), indicating potential for epigenetic modulation in cancer therapy .

Propiedades

IUPAC Name |

palladium(2+);triphenylphosphane;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHIGQDRGKUECZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2P2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15604-37-2 | |

| Details | Compound: (SP-4-2)-Dichlorobis(triphenylphosphine)palladium | |

| Record name | (SP-4-2)-Dichlorobis(triphenylphosphine)palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15604-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

701.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13965-03-2 | |

| Record name | Dichlorobis(triphenylphosphine)palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13965-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorobis(triphenylphosphine)palladium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013965032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobis(triphenylphosphine)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.